molecular formula C14H17NO2 B180875 N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one CAS No. 62756-24-5

N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one

Cat. No. B180875
CAS RN: 62756-24-5
M. Wt: 231.29 g/mol
InChI Key: DCENWWFAIVPRAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methylspiro[2H-1-benzopyran-2,4’-piperidine]4(3H)-one” is a chemical compound with the molecular formula C14H17NO2 . It is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .


Synthesis Analysis

The synthesis of similar compounds involves a catalyst-free one-pot two-step four-component [3+2] cycloaddition reaction . The structures of these products were characterized by a combinational analysis of NMR, IR, ESI-HRMS, and X-ray data .


Molecular Structure Analysis

The molecular structure of “N-methylspiro[2H-1-benzopyran-2,4’-piperidine]4(3H)-one” is characterized by a six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .


Chemical Reactions Analysis

Spiro compounds are usually formed by the simultaneous reactions of condensation and cyclization . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

The molecular weight of “N-methylspiro[2H-1-benzopyran-2,4’-piperidine]4(3H)-one” is 231.29 g/mol.

Safety And Hazards

The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1'-methylspiro[3H-chromene-2,4'-piperidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-15-8-6-14(7-9-15)10-12(16)11-4-2-3-5-13(11)17-14/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCENWWFAIVPRAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361211
Record name N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one

CAS RN

62756-24-5
Record name N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.